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molecular formula C9H21O3PS2 B104562 Terbufos-oxon CAS No. 56070-14-5

Terbufos-oxon

Cat. No. B104562
M. Wt: 272.4 g/mol
InChI Key: ULQPHYVGZGUIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03939263

Procedure details

To a suspension of sodium periodate (11.8 grams, 0.055 mole, 10% excess) in 115 ml. of water, cooled to 0° to 5°C., is added O,O-diethyl S-(tert-butylthio)methyl phosphorothioate (13.6 grams, 0.050 mole) and 5.0 ml. of methanol. The reaction mixture, in an ice bath contained in an insulated bucket, is stirred overnight, during which time the ice melts and the mixture attains room temperature. Fifty ml. of methylene chloride is stirred into the mixture and the solids are filtered and washed with an additional 50 ml. of methylene chloride. The filtrate is separated and the aqueous phase extracted with two 50-ml. portions of methylene chloride. The organic solutions are combined, washed with 25-ml. portions of saturated NaCl, 5% KOH, and saturated NaCl (X2), and then dried (MgSO4). Reduced-pressure evaporation of the solvent from the dried solution gives 13.9 grams (96.5%) of clear, colorless oil which slowly crystallizes, melting point 34.5° to 36.0°C. Attempts to effect recrystallization are not successful. TLC shows the presence of only a trace amount of a contaminant.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].[OH2:7].[P:8](=[O:22])([S:15][CH2:16][S:17][C:18]([CH3:21])([CH3:20])[CH3:19])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11].CO>C(Cl)Cl>[P:8](=[O:22])([S:15][CH2:16][S:17]([C:18]([CH3:20])([CH3:19])[CH3:21])=[O:7])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
P(OCC)(OCC)(SCSC(C)(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture, in an ice bath contained in an insulated bucket
CUSTOM
Type
CUSTOM
Details
the mixture attains room temperature
FILTRATION
Type
FILTRATION
Details
the solids are filtered
WASH
Type
WASH
Details
washed with an additional 50 ml
CUSTOM
Type
CUSTOM
Details
The filtrate is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with two 50-ml
WASH
Type
WASH
Details
washed with 25-ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of saturated NaCl, 5% KOH, and saturated NaCl (X2), and then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Reduced-pressure evaporation of the solvent from the dried solution
CUSTOM
Type
CUSTOM
Details
gives 13.9 grams (96.5%) of clear, colorless oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallizes
CUSTOM
Type
CUSTOM
Details
Attempts to effect recrystallization

Outcomes

Product
Name
Type
Smiles
P(OCC)(OCC)(SCS(=O)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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